molecular formula C11H13BrO B15322203 1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-ol

1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-ol

Cat. No.: B15322203
M. Wt: 241.12 g/mol
InChI Key: BLOWDQJLDOAPMJ-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-ol is a chemical compound characterized by a cyclopropane ring substituted with a 4-bromophenyl group and a hydroxyl group

Synthetic Routes and Reaction Conditions:

  • Bromination and Subsequent Cyclization: The synthesis of this compound can begin with the bromination of phenylacetic acid to produce 4-bromophenylacetic acid. This compound can then undergo cyclization reactions to form the cyclopropane ring.

  • Grignard Reaction: Another approach involves the use of Grignard reagents. Bromobenzene can react with ethyl magnesium bromide to form a Grignard reagent, which can then be reacted with cyclopropanone to yield the target compound.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

  • Oxidation: The hydroxyl group in 1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-ol can be oxidized to form the corresponding ketone.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

  • Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide, Dess-Martin periodinane

  • Reduction: Lithium aluminum hydride, catalytic hydrogenation

  • Substitution: Sodium cyanide, aqueous ammonia

  • Coupling: Palladium catalyst, boronic acids

Major Products Formed:

  • Cyclopropanone derivatives

  • Biaryl compounds

  • Amine derivatives

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds, while the bromine atom can participate in electrophilic aromatic substitution reactions. The cyclopropane ring can undergo ring-opening reactions, leading to various biological activities.

Comparison with Similar Compounds

  • 4-Bromophenylacetic acid: Similar in structure but lacks the cyclopropane ring.

  • 1-(4-Bromophenyl)ethanone: Contains a ketone group instead of a hydroxyl group.

  • 2-Bromo-1-(4-bromophenyl)ethanone: Contains an additional bromine atom on the ethanone group.

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

1-[2-(4-bromophenyl)ethyl]cyclopropan-1-ol

InChI

InChI=1S/C11H13BrO/c12-10-3-1-9(2-4-10)5-6-11(13)7-8-11/h1-4,13H,5-8H2

InChI Key

BLOWDQJLDOAPMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCC2=CC=C(C=C2)Br)O

Origin of Product

United States

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